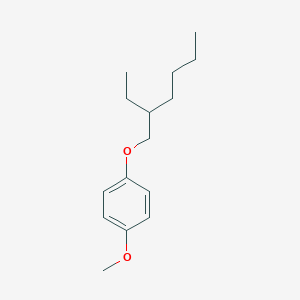

1-((2-Etilhexil)oxi)-4-metoxibenceno

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts to improve yields and selectivity. For instance, the synthesis of (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones as described in the second paper involves a palladium-catalyzed dearomative arylation/oxidation reaction, which is a sophisticated method that could potentially be adapted for the synthesis of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene . The first paper discusses the identification of impurities in a 1,2-diethoxybenzene sample, which suggests that careful analysis is required to ensure the purity of synthesized compounds .

Molecular Structure Analysis

The third paper provides a detailed analysis of the molecular structure of a solvated compound using X-ray crystallography and AM1 molecular orbital methods . This type of analysis is crucial for understanding the conformation and geometry of organic molecules, which in turn affects their reactivity and physical properties. Although the compound studied is different, the methods described could be applied to determine the structure of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene. However, the synthesis paper and the impurity identification paper imply that organic compounds can undergo a variety of reactions, and their reactivity can be influenced by the presence of functional groups and the overall molecular structure.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene, they do highlight the importance of understanding these properties in the context of organic chemistry. The identification of impurities and the structural analysis suggest that properties such as solubility, boiling point, and stability are key to the practical use and analysis of organic compounds. The methods used in these papers could be employed to study the physical and chemical properties of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene.

Aplicaciones Científicas De Investigación

Industria Cosmética: Agente Emoliente y Acondicionador de la Piel

Este compuesto está estructuralmente relacionado con ingredientes que se utilizan comúnmente en cremas para la piel, como el 3-[(2-etilhexil)oxi]-1,2-propanodiol, conocido como SENSIVA® SC50 . Actúa como emoliente, proporcionando un efecto suavizante y calmante en la piel, y como acondicionador, mejorando el aspecto de la piel seca o dañada al reducir la descamación y restaurar la flexibilidad.

Química Verde: Síntesis de Éteres de Glicerol

La síntesis de éteres de glicerol, que son importantes en diversas aplicaciones industriales, se puede lograr utilizando compuestos similares. Estos procesos forman parte de las iniciativas de química verde que apuntan a reducir los subproductos dañinos y mejorar la sostenibilidad general de la fabricación química .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-ethylhexoxy)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-4-6-7-13(5-2)12-17-15-10-8-14(16-3)9-11-15/h8-11,13H,4-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRTUSZHEQXAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391618 | |

| Record name | 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146370-51-6 | |

| Record name | 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

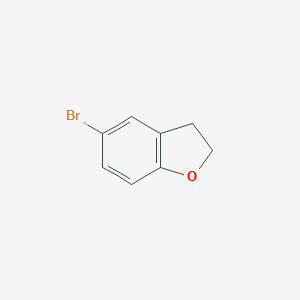

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)